molecular formula C15H16BrNO2 B2716594 4-Bromo-2-{[(2-ethoxyphenyl)amino]methyl}phenol CAS No. 1232777-35-3

4-Bromo-2-{[(2-ethoxyphenyl)amino]methyl}phenol

Cat. No.: B2716594
CAS No.: 1232777-35-3
M. Wt: 322.202
InChI Key: LVRXIAZFYUXWPZ-UHFFFAOYSA-N
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Scientific Research Applications

4-Bromo-2-{[(2-ethoxyphenyl)amino]methyl}phenol is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action for “4-Bromo-2-{[(2-ethoxyphenyl)amino]methyl}phenol” is not specified in the search results. It’s worth noting that the compound is used for proteomics research , which suggests it may interact with proteins in some way.

Safety and Hazards

The safety and hazards associated with “4-Bromo-2-{[(2-ethoxyphenyl)amino]methyl}phenol” are not explicitly mentioned in the search results. As with all chemicals, it’s important to handle it with care, avoid dust formation, avoid breathing in mist, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

The future directions for “4-Bromo-2-{[(2-ethoxyphenyl)amino]methyl}phenol” are not specified in the search results. Given its use in proteomics research , it may continue to be used in the study of proteins and their functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-{[(2-ethoxyphenyl)amino]methyl}phenol typically involves a multi-step process. One common method starts with the bromination of 2-{[(2-ethoxyphenyl)amino]methyl}phenol. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-{[(2-ethoxyphenyl)amino]methyl}phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-{[(2-ethoxyphenyl)amino]methyl}phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and ethoxy groups allows for versatile chemical modifications and interactions .

Properties

IUPAC Name

4-bromo-2-[(2-ethoxyanilino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO2/c1-2-19-15-6-4-3-5-13(15)17-10-11-9-12(16)7-8-14(11)18/h3-9,17-18H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRXIAZFYUXWPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NCC2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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